Methyl 5-nitro-2-(trifluoromethyl)benzoate
Description
Methyl 5-nitro-2-(trifluoromethyl)benzoate (CAS RN: 1214328-90-1) is a nitro-substituted benzoate ester characterized by a trifluoromethyl (-CF₃) group at position 2 and a nitro (-NO₂) group at position 5 on the benzene ring. Its molecular formula is C₉H₆F₃NO₄, with a molecular weight of 249.14 g/mol.
Properties
IUPAC Name |
methyl 5-nitro-2-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO4/c1-17-8(14)6-4-5(13(15)16)2-3-7(6)9(10,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZDZQOOXZOOKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673224 | |
| Record name | Methyl 5-nitro-2-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214328-90-1 | |
| Record name | Methyl 5-nitro-2-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-nitro-2-(trifluoromethyl)benzoate can be synthesized through several methods. One common method involves the nitration of methyl 2-(trifluoromethyl)benzoate using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process .
Another method involves the esterification of 5-nitro-2-(trifluoromethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually conducted under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration and esterification processes. These processes are optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of industrial production .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-nitro-2-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride, or iron powder with hydrochloric acid.
Nucleophiles: Amines, thiols, or alkoxides for substitution reactions.
Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) aqueous solutions.
Major Products Formed
Reduction: 5-amino-2-(trifluoromethyl)benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 5-nitro-2-(trifluoromethyl)benzoic acid and methanol.
Scientific Research Applications
Methyl 5-nitro-2-(trifluoromethyl)benzoate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceutical Research: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors due to its unique functional groups.
Agrochemical Research: It is employed in the synthesis of herbicides and pesticides, leveraging its chemical stability and reactivity.
Material Science: The compound is used in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of methyl 5-nitro-2-(trifluoromethyl)benzoate depends on its application. In pharmaceutical research, the compound may act by interacting with specific molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, while the trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared with four derivatives (Table 1), highlighting substituent positions, functional groups, and molecular properties.
Table 1: Key Properties of Methyl 5-nitro-2-(trifluoromethyl)benzoate and Analogues
Substituent Effects on Reactivity and Stability
- Nitro vs. Fluoro Groups : The nitro group in this compound enhances electrophilicity at the aromatic ring, making it prone to reduction or nucleophilic substitution. In contrast, the fluoro substituent in Methyl 5-fluoro-2-(trifluoromethyl)benzoate offers steric and electronic stabilization, improving hydrolytic stability .
- Ester vs. Acid Forms : The ester form (e.g., this compound) exhibits higher lipophilicity compared to its carboxylic acid analogue (5-Nitro-2-(trifluoromethyl)benzoic acid), which may favor applications requiring lipid bilayer penetration .
Physicochemical Properties
- Molecular Weight and Solubility : The nitro-substituted derivative (249.14 g/mol) has a higher molecular weight than its fluoro counterpart (222.14 g/mol), likely reducing solubility in polar solvents.
Biological Activity
Methyl 5-nitro-2-(trifluoromethyl)benzoate is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a benzoate structure. These functional groups significantly influence its chemical reactivity and biological properties.
| Property | Description |
|---|---|
| Molecular Formula | C9H6F3NO2 |
| Molecular Weight | 233.15 g/mol |
| Solubility | Soluble in organic solvents |
| Appearance | Yellow crystalline solid |
The biological activity of this compound is primarily attributed to the following mechanisms:
- Nitro Group Reduction : The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects, including potential antimicrobial and anticancer activities.
- Trifluoromethyl Group Influence : The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate cell membranes effectively. This property facilitates interactions with specific enzymes and receptors, modulating their activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including multidrug-resistant (MDR) organisms. The compound's mechanism involves inhibiting bacterial cell wall synthesis and interfering with essential metabolic pathways .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that this compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models.
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry examined the antibacterial activity of this compound against various strains of Acinetobacter baumannii. The results showed potent inhibition at low concentrations, highlighting its potential as a therapeutic agent against resistant infections .
- Anti-inflammatory Mechanisms : Another study investigated the compound's ability to modulate inflammatory responses in a murine model of arthritis. Results indicated a significant reduction in joint swelling and inflammatory markers, suggesting its utility in treating inflammatory diseases .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound | Key Biological Activity |
|---|---|
| Methyl 4-nitrobenzoate | Moderate antibacterial activity |
| Methyl 5-amino-2-(trifluoromethyl)benzoate | Anticancer potential |
| Methyl 3-nitro-4-(trifluoromethyl)benzoate | Limited studies on antimicrobial effects |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
